molecular formula C20H29BrN2O3S B297940 N-[2-(azepan-1-yl)-2-oxoethyl]-4-bromo-N-cyclohexylbenzenesulfonamide

N-[2-(azepan-1-yl)-2-oxoethyl]-4-bromo-N-cyclohexylbenzenesulfonamide

货号 B297940
分子量: 457.4 g/mol
InChI 键: BGYXCPGHBAGCBF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[2-(azepan-1-yl)-2-oxoethyl]-4-bromo-N-cyclohexylbenzenesulfonamide, also known as BAY 41-2272, is a chemical compound that belongs to the class of sGC (soluble guanylate cyclase) stimulators. It was first synthesized by Bayer AG in 2002 and has since been the subject of numerous scientific studies. BAY 41-2272 has been shown to have potential applications in the treatment of various diseases, including pulmonary hypertension, heart failure, and erectile dysfunction.

作用机制

N-[2-(azepan-1-yl)-2-oxoethyl]-4-bromo-N-cyclohexylbenzenesulfonamide 41-2272 works by stimulating the production of cGMP, which in turn relaxes the smooth muscle cells in the blood vessels, leading to vasodilation and increased blood flow. This mechanism of action is similar to that of other sGC stimulators, such as riociguat, and has been shown to be effective in the treatment of various cardiovascular and pulmonary diseases.
Biochemical and Physiological Effects:
N-[2-(azepan-1-yl)-2-oxoethyl]-4-bromo-N-cyclohexylbenzenesulfonamide 41-2272 has been shown to have a number of biochemical and physiological effects, including the relaxation of smooth muscle cells in the blood vessels, increased blood flow, and improved oxygenation of tissues. These effects are mediated by the stimulation of cGMP, which plays a key role in regulating blood vessel function and oxygen delivery to tissues.

实验室实验的优点和局限性

One of the advantages of N-[2-(azepan-1-yl)-2-oxoethyl]-4-bromo-N-cyclohexylbenzenesulfonamide 41-2272 is its specificity for sGC, which reduces the risk of off-target effects and toxicity. However, its complex synthesis method and limited solubility in water can make it difficult to use in lab experiments. Additionally, its potency and efficacy may vary depending on the experimental conditions and the cell or tissue type being studied.

未来方向

There are several future directions for research on N-[2-(azepan-1-yl)-2-oxoethyl]-4-bromo-N-cyclohexylbenzenesulfonamide 41-2272, including:
1. Investigation of its potential applications in the treatment of other cardiovascular and pulmonary diseases, such as heart failure and chronic obstructive pulmonary disease (COPD).
2. Development of new formulations or delivery methods to improve its solubility and bioavailability.
3. Exploration of its potential as a therapeutic agent in other areas, such as cancer and inflammation.
4. Investigation of its interactions with other signaling pathways and molecules, to better understand its mechanisms of action and potential side effects.
5. Development of new sGC stimulators with improved potency, selectivity, and safety profiles.

合成方法

The synthesis of N-[2-(azepan-1-yl)-2-oxoethyl]-4-bromo-N-cyclohexylbenzenesulfonamide 41-2272 involves several steps, including the reaction of 4-bromo-N-cyclohexylbenzenesulfonamide with 2-aminocaproic acid, followed by the addition of acetic anhydride and triethylamine. The resulting intermediate is then treated with sodium cyanoborohydride, resulting in the formation of N-[2-(azepan-1-yl)-2-oxoethyl]-4-bromo-N-cyclohexylbenzenesulfonamide 41-2272. The synthesis of N-[2-(azepan-1-yl)-2-oxoethyl]-4-bromo-N-cyclohexylbenzenesulfonamide 41-2272 is a complex process that requires specialized equipment and expertise.

科学研究应用

N-[2-(azepan-1-yl)-2-oxoethyl]-4-bromo-N-cyclohexylbenzenesulfonamide 41-2272 has been the subject of numerous scientific studies, with researchers investigating its potential applications in the treatment of various diseases. One of the most promising areas of research is in the treatment of pulmonary hypertension, a condition characterized by high blood pressure in the arteries of the lungs. N-[2-(azepan-1-yl)-2-oxoethyl]-4-bromo-N-cyclohexylbenzenesulfonamide 41-2272 has been shown to improve pulmonary arterial hypertension by increasing the levels of cyclic guanosine monophosphate (cGMP), a signaling molecule that plays a key role in regulating blood vessel function.

属性

产品名称

N-[2-(azepan-1-yl)-2-oxoethyl]-4-bromo-N-cyclohexylbenzenesulfonamide

分子式

C20H29BrN2O3S

分子量

457.4 g/mol

IUPAC 名称

N-[2-(azepan-1-yl)-2-oxoethyl]-4-bromo-N-cyclohexylbenzenesulfonamide

InChI

InChI=1S/C20H29BrN2O3S/c21-17-10-12-19(13-11-17)27(25,26)23(18-8-4-3-5-9-18)16-20(24)22-14-6-1-2-7-15-22/h10-13,18H,1-9,14-16H2

InChI 键

BGYXCPGHBAGCBF-UHFFFAOYSA-N

SMILES

C1CCCN(CC1)C(=O)CN(C2CCCCC2)S(=O)(=O)C3=CC=C(C=C3)Br

规范 SMILES

C1CCCN(CC1)C(=O)CN(C2CCCCC2)S(=O)(=O)C3=CC=C(C=C3)Br

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。